molecular formula C13H16N4O5 B14714089 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide CAS No. 17596-49-5

3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide

Cat. No.: B14714089
CAS No.: 17596-49-5
M. Wt: 308.29 g/mol
InChI Key: URUNQBMFACBETH-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide is a chemical compound that features a benzamide core substituted with two nitro groups at the 3 and 5 positions, and a piperidin-1-ylmethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the piperidin-1-ylmethyl group. One common synthetic route includes:

    Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

    Amidation: The nitrated benzamide is then reacted with piperidine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and automated systems for the amidation step to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product would be 3,5-diamino-N-[(piperidin-1-yl)methyl]benzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s nitro groups can be used to introduce functionality into polymers or other materials, enhancing their properties.

    Biological Studies: It can serve as a probe to study the interactions of nitroaromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, where the nitro groups could participate in redox reactions or form hydrogen bonds with active site residues. The piperidin-1-ylmethyl group could enhance binding affinity through hydrophobic interactions or by fitting into a specific pocket of the target protein.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzamide: Lacks the piperidin-1-ylmethyl group, making it less hydrophobic and potentially less bioavailable.

    N-[(Piperidin-1-yl)methyl]benzamide: Lacks the nitro groups, which reduces its potential for redox activity and interactions with certain biological targets.

Uniqueness

3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide is unique due to the combination of nitro groups and the piperidin-1-ylmethyl group, which together confer distinct chemical and biological properties. The nitro groups provide sites for redox reactions and potential interactions with biological targets, while the piperidin-1-ylmethyl group enhances hydrophobicity and binding affinity.

Properties

CAS No.

17596-49-5

Molecular Formula

C13H16N4O5

Molecular Weight

308.29 g/mol

IUPAC Name

3,5-dinitro-N-(piperidin-1-ylmethyl)benzamide

InChI

InChI=1S/C13H16N4O5/c18-13(14-9-15-4-2-1-3-5-15)10-6-11(16(19)20)8-12(7-10)17(21)22/h6-8H,1-5,9H2,(H,14,18)

InChI Key

URUNQBMFACBETH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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